ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C22H21NO4S . This compound is part of a class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and materials science.
Preparation Methods
The synthesis of ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate involves multiple stepsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and methanol . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-4-phenyl-3-thiophenecarboxylate
- Ethyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
303092-55-9 |
---|---|
Molecular Formula |
C24H24N2O5S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O5S/c1-4-30-24(29)20-16(3)21(22(28)25-17-11-6-5-7-12-17)32-23(20)26-19(27)14-31-18-13-9-8-10-15(18)2/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
AASXTOUNDFHNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.